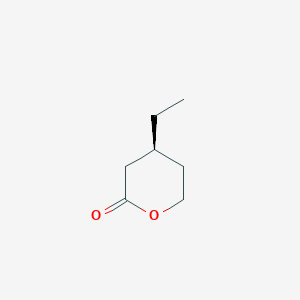
(4S)-4-ethyloxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-ethyloxan-2-one is a chiral lactone compound with a molecular formula of C6H10O2 It is characterized by its oxan-2-one ring structure with an ethyl group attached at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-ethyloxan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular esterification of 4-ethyl-4-hydroxybutanoic acid. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid and carried out under reflux conditions to promote the formation of the lactone ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-ethyloxan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the lactone under basic or acidic conditions to form substituted products.
Major Products Formed
Oxidation: 4-ethyl-4-hydroxybutanoic acid.
Reduction: 4-ethyl-1,4-butanediol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
(4S)-4-ethyloxan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of (4S)-4-ethyloxan-2-one involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze the opening of the lactone ring, leading to the formation of hydroxy acids. These reactions are often part of metabolic pathways involved in the degradation or synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
(4R)-4-ethyloxan-2-one: The enantiomer of (4S)-4-ethyloxan-2-one, differing only in the spatial arrangement of the ethyl group.
4-methyloxan-2-one: A similar lactone with a methyl group instead of an ethyl group.
4-propyloxan-2-one: A lactone with a propyl group at the 4th position.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer or other similar compounds. This makes it valuable in applications where chirality plays a crucial role, such as in pharmaceuticals and asymmetric synthesis.
Properties
CAS No. |
61198-47-8 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(4S)-4-ethyloxan-2-one |
InChI |
InChI=1S/C7H12O2/c1-2-6-3-4-9-7(8)5-6/h6H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
YPDDZGPRXUBSCX-LURJTMIESA-N |
Isomeric SMILES |
CC[C@H]1CCOC(=O)C1 |
Canonical SMILES |
CCC1CCOC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















